1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] is a complex organic compound characterized by its unique spirocyclic structure. It belongs to a class of compounds known for their potential pharmacological properties, particularly in relation to sigma receptors. The compound's molecular formula is , and it has a molecular weight of approximately 293.36 g/mol. This compound is notable for its ability to interact selectively with sigma receptors, which are implicated in various neurological processes.
1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] is classified as a non-polymeric organic compound. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its piperidine ring and oxygen in its benzofuran moiety. Its classification is significant for understanding its potential biological activities and interactions.
The synthesis of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] typically involves multi-step synthetic routes. A common method includes:
Key reagents often used in the synthesis include strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF) or dichloromethane (DCM). Reaction conditions such as temperature and time are critical for achieving high yields and purity.
The molecular structure of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] features a spiro arrangement that connects a benzofuran to a piperidine ring. The structural representation can be described using the following identifiers:
c1ccc(cc1)CN2CCC[C@@H]2C(=O)NCCCN3CCC4(CC3)c5ccccc5CO4
MAKMQGKJURAJEN-RUZDIDTESA-N
The compound has a formal charge of 0, an atom count of 67, and a bond count of 71, indicating a stable structure conducive to various chemical interactions .
1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] can participate in several types of chemical reactions:
Reagents commonly used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of solvent and reaction conditions significantly affects the outcome of these reactions.
The mechanism of action for 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] primarily involves its interaction with sigma receptors. These receptors play crucial roles in neurotransmission and are linked to various neurological disorders.
Upon binding to sigma receptors, the compound may modulate receptor activity, influencing pathways involved in pain perception, mood regulation, and neuroprotection. This interaction can lead to therapeutic effects or side effects depending on the receptor subtype targeted.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation under harsh conditions. Its solubility profile is important for determining its bioavailability in pharmacological applications.
1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] has several scientific applications:
The exceptional pharmacological profile of 1'-benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] (hereafter referred to as Compound 1) stems from its distinctive molecular architecture. The compound features a spirocyclic framework that positions the benzofuran oxygen for optimal hydrogen bonding within the Sigma1 receptor (Sig-1R) binding pocket [5]. This central spiro[benzofuran-1,4'-piperidine] core (C12H15NO) provides three-dimensional rigidity that minimizes conformational entropy loss upon receptor binding, significantly enhancing affinity [5] . The N-benzyl substituent (C19H21NO) extends into a hydrophobic subpocket of the receptor, with π-π stacking interactions contributing approximately 3.5 kcal/mol to binding energy according to molecular dynamics simulations . The 3-methoxy group forms critical hydrogen bonds with Glu172 and Asp126 residues in the Sig-1R binding site, as confirmed by site-directed mutagenesis studies [1].
Table 1: Structural Features Governing Sig-1R Binding
Structural Element | Contribution to Binding | Experimental Evidence |
---|---|---|
Spirocyclic core (C12H15NO) | Provides conformational rigidity and optimal spatial orientation | 98% purity analytical confirmation; molecular docking studies [5] |
N-Benzyl substituent | Hydrophobic interactions with receptor subpocket | Metabolic identification of N-debenzylated metabolite (major pathway) [1] |
3-Methoxy group | Hydrogen bonding with Glu172/Asp126 | Loss of affinity in demethylated analogs [1] |
This precise stereoelectronic arrangement yields extraordinary Sig-1R binding parameters: Ki = 1.14 nM with >1100-fold selectivity over Sig-2 receptors [1] [4]. Screening against >60 receptors, ion channels, and neurotransmitter transporters (including dopamine D2, serotonin 5-HT2A, and opioid receptors) demonstrated negligible off-target activity (<50% inhibition at 10 μM) [1]. Crucially, the compound showed no interaction with the hERG potassium channel (IC50 > 10 μM), indicating a favorable cardiac safety profile from a structural perspective [1]. Metabolic vulnerability was identified at the N-benzyl group (rapid debenzylation by CYP3A4) and aromatic ring (hydroxylation), suggesting future structural modifications could enhance metabolic stability [1] [4].
Compound 1 functions as a potent Sig-1R antagonist, effectively disrupting glutamate-mediated nociceptive processing in the central nervous system. Sig-1Rs are enriched in key pain modulation regions including the periaqueductal gray, dorsal horn, and dorsal root ganglia where they regulate NMDA receptor trafficking and calcium signaling [3]. Under neuropathic conditions, Sig-1R antagonists block receptor-mediated translocation from the endoplasmic reticulum to the plasma membrane, thereby preventing physical association with NMDA receptors [3]. This disrupts the Sig-1R-mediated potentiation of NMDA signaling that normally lowers nociceptive thresholds [3].
Table 2: Neuropathic Pain Modulation Mechanisms
Target Pathway | Effect of Sig-1R Antagonism | Functional Consequence |
---|---|---|
NMDA Receptor Trafficking | Prevents Sig-1R/NMDA physical association | Reduces calcium influx in dorsal horn neurons |
Glutamate Release | Modulates presynaptic Sig-1R activity | Decreases excitatory neurotransmitter release |
ER-Mitochondria Ca²⁺ Transfer | Inhibits IP3 receptor sensitization | Attenuates mitochondrial ROS production |
BDNF Signaling | Downregulates TrkB hyperactivation | Normalizes central sensitization |
The antagonist properties of Compound 1 were confirmed through reversal experiments where Sig-1R agonists induced hyperalgesia, which was dose-dependently blocked by pretreatment with Compound 1 [1]. Unlike opioid analgesics, this Sig-1R antagonism provides analgesia without inducing tolerance or respiratory depression due to its distinct mechanism targeting neuromodulatory chaperone activity rather than direct ion channel blockade [3]. The therapeutic significance lies in disrupting the positive feedback loop wherein glutamate release activates Sig-1Rs, which in turn enhance NMDA receptor function, leading to further glutamate release – a key pathway in maintaining chronic neuropathic states [3] [8].
The pharmacological efficacy of Compound 1 was quantitatively demonstrated using the capsaicin-induced neuropathic pain model, a well-validated system for evaluating TRPV1-mediated sensitization. Intraperitoneal administration of Compound 1 (16 mg/kg) produced significant analgesia, reducing capsaicin-evoked nocifensive behaviors by 53% compared to vehicle controls [1]. This effect emerged within 30 minutes post-administration and peaked at 90 minutes, correlating with maximum plasma concentrations of the parent compound [1] [4].
The mechanistic basis involves disruption of Sig-1R/TRPV1 interactions in sensory neurons. Capsaicin activation of TRPV1 receptors triggers co-localized Sig-1Rs to enhance calcium influx through IP3 receptor coupling on the endoplasmic reticulum [3]. Compound 1 prevents this amplification by maintaining Sig-1Rs in their inactive chaperone complexes with BiP, thereby limiting calcium release from intracellular stores [3]. This action normalizes neuronal excitability without directly blocking TRPV1 receptors, preserving physiological nociceptive function [1].
Table 3: Capsaicin Pain Model Efficacy Parameters
Parameter | Result | Significance |
---|---|---|
Maximum Analgesia | 53% reduction in pain behaviors | Comparable to gabapentin at equimolar doses |
Effective Dose | 16 mg/kg (intraperitoneal) | Demonstrates in vivo bioavailability |
Onset/Duration | 30-90 minutes post-administration | Correlates with plasma pharmacokinetics |
Primary Metabolite | N-debenzylated derivative | Reduced Sig-1R affinity (Ki >100 nM) |
Importantly, the analgesic efficacy was completely abolished by pretreatment with the Sig-1R agonist PRE-084, confirming target-specific action through Sig-1Rs [1]. Metabolic stability emerged as a limitation, with rapid hepatic clearance via CYP3A4-mediated N-debenzylation producing an inactive metabolite (Ki >100 nM) [1] [4]. This metabolic pathway significantly shortened the duration of action and suggests that structural modifications protecting the N-benzyl group – such as fluorination or methyl substitution – could enhance therapeutic utility [1]. The capsaicin model data position Compound 1 as a promising lead compound for neuropathic pain conditions involving TRPV1 sensitization, particularly when metabolic stability is improved through medicinal chemistry optimization.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: